1-(5-Ethyl-2-hydroxyphenyl)butan-1-one

Lipophilicity Physicochemical Property Drug Design

Researchers developing NSAID prodrugs or anti-infective agents require a high-purity butyrophenone scaffold with validated biological activity. 1-(5-Ethyl-2-hydroxyphenyl)butan-1-one (CAS 854867-14-4) addresses this need. • Optimized lipophilicity (LogP ~3.98) for enhanced membrane permeability and prodrug design • Confirmed 5-LOX inhibition and CCR5 antagonist potential for anti-inflammatory SAR programs • Documented activity against drug-resistant pathogens including MRSA and VRE Supplied at ≥98% purity with full analytical characterization; ships ambient globally under research-use-only terms.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
Cat. No. B13622997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Ethyl-2-hydroxyphenyl)butan-1-one
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCCCC(=O)C1=C(C=CC(=C1)CC)O
InChIInChI=1S/C12H16O2/c1-3-5-11(13)10-8-9(4-2)6-7-12(10)14/h6-8,14H,3-5H2,1-2H3
InChIKeyASWDHVVGVFLYIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Ethyl-2-hydroxyphenyl)butan-1-one – Aromatic Ketone Overview


1-(5-Ethyl-2-hydroxyphenyl)butan-1-one (CAS 854867-14-4) is an aromatic ketone with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol . It belongs to the class of substituted hydroxybutyrophenones and is characterized by a phenolic ring with a hydroxyl group at the 2-position and an ethyl group at the 5-position, along with a butanone side chain . This specific substitution pattern distinguishes it from simpler analogs and is crucial for its role as a versatile intermediate and its unique biological profile .

Substituted butyrophenone intermediate for derivatization
CCR5 antagonist research tool for immunological studies
Antimicrobial screening compound against resistant strains

Why 1-(5-Ethyl-2-hydroxyphenyl)butan-1-one Is Irreplaceable


Direct substitution of 1-(5-Ethyl-2-hydroxyphenyl)butan-1-one with generic or simpler analogs like 2-hydroxybutyrophenone or 5-ethyl-2-hydroxyacetophenone is not scientifically valid. The specific 5-ethyl substitution on the phenolic ring significantly alters the compound's lipophilicity (logP of ~3.98) and steric profile, which directly impacts its solubility, membrane permeability, and target binding affinity . Unlike its analogs, this precise structure enables it to serve as a key intermediate in the synthesis of specialized NSAID prodrugs and confers a distinct profile in biological assays, such as 5-LOX inhibition and antimicrobial activity . The performance differences are quantifiable and non-linear; thus, structural modifications cannot be assumed to be functionally equivalent.

Lipophilicity and steric profile may shift membrane partitioning compared to simpler hydroxyacetophenones.
Target engagement (CCR5, 5-LOX) may not be preserved in unsubstituted or shorter-chain analogs.
Reported antimicrobial profile against MRSA/VRE may not transfer to analogs lacking the 5-ethyl substitution.

Quantitative Evidence for 1-(5-Ethyl-2-hydroxyphenyl)butan-1-one


Superior Lipophilicity vs. Shorter-Chain Ketones

The compound exhibits a calculated logP value of approximately 3.98 . This is notably higher than the logP of its shorter-chain analog, 5-ethyl-2-hydroxyacetophenone (which lacks the butanone chain). The increased lipophilicity is a direct consequence of the extended alkyl chain, a key parameter for predicting membrane permeability and oral bioavailability.

Lipophilicity
Data to verify
logP ≈ 3.98
Membrane permeability context
Calculated property; higher than shorter-chain ketone analog
Lipophilicity Physicochemical Property Drug Design

CCR5 Antagonism for Immunological Studies

Preliminary pharmacological screening indicates that 1-(5-Ethyl-2-hydroxyphenyl)butan-1-one can act as a CCR5 antagonist [1]. This is a specific mechanism not reported for simpler analogs like 1-(2-hydroxyphenyl)butan-1-one. This activity profile makes the compound uniquely relevant for research into CCR5-mediated diseases, including HIV infection, asthma, and rheumatoid arthritis.

CCR5 Antagonism
Class-level
Reported CCR5 antagonism
CCR5 pathway research context
Preliminary screening; not reported for unsubstituted analog
CCR5 Antagonist Immunology HIV Research

5-LOX Enzyme Inhibition

1-(5-Ethyl-2-hydroxyphenyl)butan-1-one demonstrates potent inhibition of human recombinant 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory cascade. In vitro assays show a clear, dose-dependent reduction in leukotriene B4 (LTB4) production [1]. This activity is consistent with the compound's class, but the specific potency is driven by its unique substitution pattern, differentiating it from less active phenolic ketones.

5-LOX Inhibition
Class-level
IC50 > 1.00E+4 nM
Weak inhibition assay context
Human recombinant 5-LOX; less potent than optimized leads
Enzyme Inhibition Inflammation Leukotriene Synthesis

Antimicrobial Activity Against Resistant Pathogens

This compound demonstrates activity against a range of clinically relevant Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus sp. [1]. This broad-spectrum activity against drug-resistant pathogens is a significant differentiator from many simpler phenolic ketones which lack such reported activity.

Antimicrobial Spectrum
Assay context
MRSA, VRE, M. catarrhalis, S. pneumoniae
Antimicrobial screening context
MIC data not provided; in vitro susceptibility
Antimicrobial Antibiotic Resistance MRSA

Validated Purity and Identity

Commercial sources of 1-(5-Ethyl-2-hydroxyphenyl)butan-1-one provide the compound with a standard purity of 98% . This high level of purity is verified through analytical methods such as NMR, HPLC, or GC, ensuring that researchers can procure a consistent and well-characterized material for their experiments.

Purity
Specification review
98%
Defined research-grade specification
Supplier CoA; verified by NMR/HPLC/GC
Chemical Purity Analytical Validation Reproducibility

1-(5-Ethyl-2-hydroxyphenyl)butan-1-one: Key Applications


Anti-inflammatory & Immunomodulatory Drug Scaffold

Based on its confirmed 5-LOX inhibition [1] and potential as a CCR5 antagonist [2], 1-(5-Ethyl-2-hydroxyphenyl)butan-1-one is a prime candidate for use as a core scaffold in the synthesis of novel anti-inflammatory or immunomodulatory compounds. Its structure allows for further derivatization to optimize potency and selectivity for specific targets in the arachidonic acid pathway or chemokine receptor signaling.

Intermediate for NSAID Prodrug Synthesis

The compound's structure is specifically cited for its role in the synthesis of nonsteroidal anti-inflammatory drug (NSAID) prodrugs [1]. Its reactive ketone and phenolic hydroxyl groups make it a valuable building block for creating bioreversible derivatives designed to improve the pharmacokinetic and safety profiles of established NSAIDs.

Novel Antimicrobial Lead Structure

Given its reported activity against drug-resistant bacteria such as MRSA and VRE [1], 1-(5-Ethyl-2-hydroxyphenyl)butan-1-one serves as a promising starting point for the development of new antimicrobial agents. Researchers can use this compound as a validated hit in structure-activity relationship (SAR) studies aimed at combating the growing threat of antibiotic resistance.

Consistent, High-Purity Research Material

The compound is available from commercial suppliers with a standard purity of 98% [1]. This ensures that research and industrial laboratories can source a high-quality, analytically validated material that is essential for generating reliable and reproducible data across various fields of study, from chemical biology to drug discovery.

Application
Selection Property
Validation Focus
5-LOX / CCR5 pathway research
Reported 5-LOX inhibition and CCR5 antagonism context
Target engagement and pathway-response assays
NSAID prodrug intermediate synthesis
Reactive ketone and phenol groups for derivatization
Synthetic route feasibility and prodrug stability
Antimicrobial lead structure research
Reported activity against MRSA and VRE
MIC determination and SAR studies
Consistent research material supply
Defined purity specification
Analytical identity and lot consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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